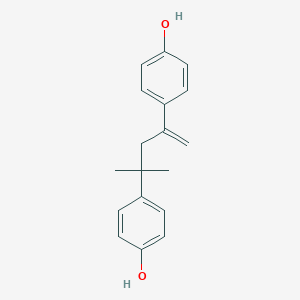

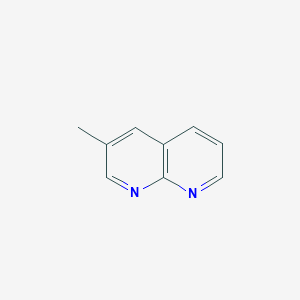

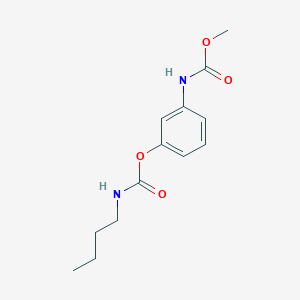

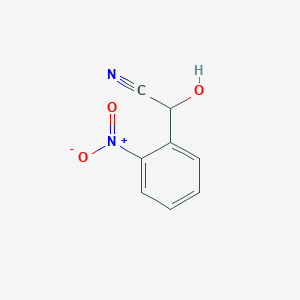

4-Morpholin-4-ylmethyl-1H-quinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline derivatives, including 4-Morpholin-4-ylmethyl-1H-quinolin-2-one, are nitrogen-containing heterocyclic compounds known for their broad spectrum of biological activities. The synthesis of these compounds often involves multistep chemical reactions, leveraging various catalysts and conditions to achieve the desired molecular architecture.

Synthesis Analysis

The synthesis of quinoline derivatives can be accomplished through methods such as the Buchwald–Hartwig amination, offering yields ranging from 60–88%. This process involves the reaction of bromoquinoline precursors with heteroarylamines like morpholine under palladium catalysis (Bonacorso et al., 2018). Additionally, methods involving copper-catalyzed reactions and palladium-catalyzed cross-coupling chemistry have been documented for the efficient synthesis of aminoquinolines and their derivatives (Oh et al., 2017), (Glasnov et al., 2005).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often determined using techniques such as X-ray diffraction, NMR, FT-IR spectroscopy, and MS. These analyses reveal the compounds' intricate architecture and confirm their expected chemical structures (Sun et al., 2021).

Chemical Reactions and Properties

Quinoline derivatives engage in a variety of chemical reactions, including ester hydrolysis and nucleophilic substitutions, which are pivotal for their biological activity and further chemical modifications. For instance, the transformation of aminoquinolines to tricyclic quinolinones via novel chemical reactions has been reported, showcasing the versatile reactivity of these compounds (Kotadiya et al., 2014).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical application and formulation. These characteristics are typically influenced by the compounds' molecular structure and functional groups.

Chemical Properties Analysis

Quinoline derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards various chemical agents. Their interaction with DNA, as well as their photophysical properties, indicating intraligand and charge-transfer type transitions, highlights their potential for diverse applications in the field of chemistry and biology (Bonacorso et al., 2018).

Applications De Recherche Scientifique

DNA-Dependent Protein Kinase Inhibition

One of the notable applications of compounds structurally related to 4-Morpholin-4-ylmethyl-1H-quinolin-2-one is their role as inhibitors of DNA-dependent protein kinase (DNA-PK). Specifically, 8-substituted 2-morpholin-4-yl-quinolin-4-ones and 9-substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones have been synthesized and demonstrated to be effective inhibitors of DNA-PK, with IC50 values in the low nanomolar range when certain aryl and heteroaryl groups are used as substituents (Barbeau et al., 2007).

Efficient Synthesis for Medicinal Chemistry

Another application is in the field of medicinal chemistry, where efficient synthesis routes are developed for related compounds. For instance, an efficient synthesis of a pyrrolquinolone, which is structurally related to 4-Morpholin-4-ylmethyl-1H-quinolin-2-one, has been developed, highlighting the importance of these compounds in drug discovery and development (Dorow et al., 2006).

Antimicrobial Activities

Compounds with structural similarities to 4-Morpholin-4-ylmethyl-1H-quinolin-2-one have been synthesized and tested for antimicrobial activities. For example, novel 2-(4-morpholino quinolin-7-yl)-N-substituted phenyl hydrazinyl carbothioamide derivatives were synthesized and evaluated against various strains of microorganisms, demonstrating the potential of these compounds in antimicrobial research (Patel et al., 2018).

Photophysical and Biomolecular Binding Properties

Additionally, compounds related to 4-Morpholin-4-ylmethyl-1H-quinolin-2-one have been studied for their photophysical properties and biomolecular binding capabilities. For instance, new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines were synthesized and analyzed for their photophysical properties and DNA binding capabilities, highlighting their potential in biophysical research (Bonacorso et al., 2018).

Propriétés

IUPAC Name |

4-(morpholin-4-ylmethyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-14-9-11(10-16-5-7-18-8-6-16)12-3-1-2-4-13(12)15-14/h1-4,9H,5-8,10H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIRSQVMTMJGJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=O)NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357704 |

Source

|

| Record name | 4-Morpholin-4-ylmethyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Morpholin-4-ylmethyl-1H-quinolin-2-one | |

CAS RN |

13694-07-0 |

Source

|

| Record name | 4-Morpholin-4-ylmethyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.